Diethyl 3-(benzyloxy)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(benzyloxy)pentanedioate is an organic compound with the molecular formula C15H20O5. It is a diester derivative of pentanedioic acid, where the ester groups are substituted with benzyloxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-(benzyloxy)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diethyl 3-oxopentanedioate as a starting material. This compound can undergo a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(benzyloxy)pentanedioate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Sodium hydride (NaH), potassium carbonate (KCO)
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzyloxy derivatives
Scientific Research Applications
Diethyl 3-(benzyloxy)pentanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-(benzyloxy)pentanedioate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Diethyl 3-(benzyloxy)pentanedioate can be compared with other similar compounds such as:
Diethyl 3-oxopentanedioate: This compound is structurally similar but lacks the benzyloxy group.
Diethyl glutarate: Another related compound, diethyl glutarate, is used as a plasticizer and in the synthesis of various chemicals.
The presence of the benzyloxy group in this compound imparts unique reactivity and potential biological activities, distinguishing it from these similar compounds.
Biological Activity
Diethyl 3-(benzyloxy)pentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological applications.
This compound can be synthesized through various organic reactions, including esterification and alkylation processes. The general synthetic route involves the reaction of diethyl malonate with benzyl alcohol in the presence of an acid catalyst. The resulting compound is characterized by its diester functional groups, which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been studied in several contexts:
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research has demonstrated that this compound acts as an inhibitor for specific enzymes. For instance, it inhibits glutamate carboxypeptidase II (GCPII), which is implicated in neurological disorders. The inhibitory activity was quantified with an IC50 value of approximately 0.65 nM, indicating high potency against this target .
- Cytotoxicity : Evaluations of cytotoxic effects on various cancer cell lines suggest that this compound possesses selective toxicity against certain tumor cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.
Case Study 1: Inhibition of GCPII
A study focused on the structure-activity relationship (SAR) of carbamate derivatives revealed that modifications to the benzyloxy group significantly enhance the inhibitory potency against GCPII. The findings suggest that the presence of the benzyloxy moiety plays a critical role in binding affinity and enzyme inhibition .
Case Study 2: Antioxidant Effects
In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. This suggests potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases .
Data Tables
Biological Activity | IC50 Value (nM) | Effect |
---|---|---|
Inhibition of GCPII | 0.65 | Potent inhibition |
Antioxidant Activity | - | Significant free radical scavenging |
Properties
Molecular Formula |
C16H22O5 |
---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
diethyl 3-phenylmethoxypentanedioate |
InChI |
InChI=1S/C16H22O5/c1-3-19-15(17)10-14(11-16(18)20-4-2)21-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
InChI Key |
ALBFKVKDAPIKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.